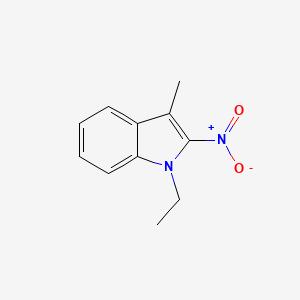
1-Ethyl-3-methyl-2-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-2-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and a nitro group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2-nitro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include ethyl phenylhydrazine and a suitable methyl ketone, followed by nitration to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot, multi-step process to improve efficiency and yield. This could include the Fischer indole synthesis followed by nitration using nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-2-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Reduction: 1-Ethyl-3-methyl-2-amino-1H-indole.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Ethyl-3-methyl-2-nitro-1H-indole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-2-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
1-Methyl-3-nitro-1H-indole: Similar structure but lacks the ethyl group.
1-Ethyl-2,3,3-trimethyl-5-nitro-3H-indolium iodide: Contains additional methyl groups and an iodide ion.
3-Methylindole: Lacks the nitro and ethyl groups.
Uniqueness: 1-Ethyl-3-methyl-2-nitro-1H-indole is unique due to the specific combination of ethyl, methyl, and nitro groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-ethyl-3-methyl-2-nitroindole |
InChI |
InChI=1S/C11H12N2O2/c1-3-12-10-7-5-4-6-9(10)8(2)11(12)13(14)15/h4-7H,3H2,1-2H3 |
InChI Key |
QDVDJTYNLAPFFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


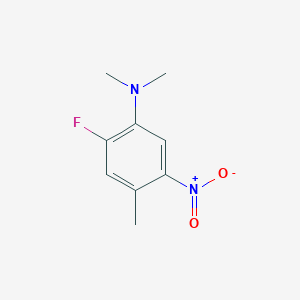
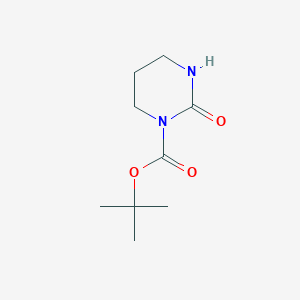
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)



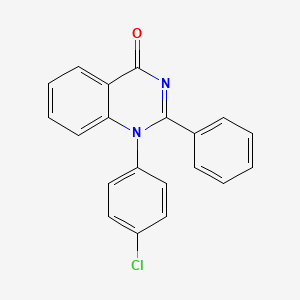
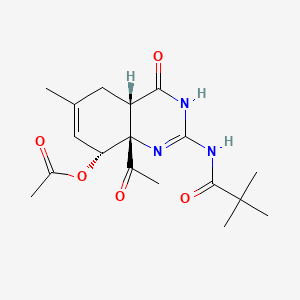
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
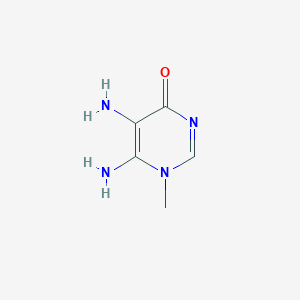
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
